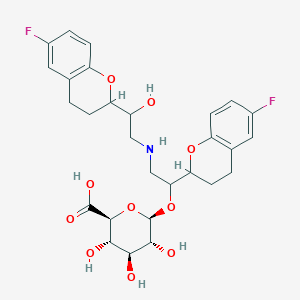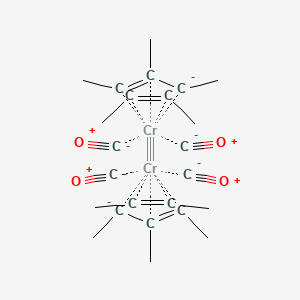
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is a coordination compound with the empirical formula C24H30Cr2O4 It is known for its unique structure, which includes two chromium atoms each bonded to a pentamethylcyclopentadienyl ligand and two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer can be synthesized through the reaction of pentamethylcyclopentadienylchromium tricarbonyl with a reducing agent. One common method involves the use of sodium amalgam as the reducing agent in an inert atmosphere. The reaction typically proceeds as follows:
2(C5Me5)Cr(CO)3+2Na(Hg)→(C5Me5)Cr(CO)2]2+2NaCO
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the chromium centers.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis typically involves scaling up the laboratory procedures. This includes using larger quantities of reagents and maintaining strict control over reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced further to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction can produce chromium(III) complexes. Substitution reactions result in the formation of new organometallic complexes with different ligands.
科学的研究の応用
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
作用機序
The mechanism by which dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer exerts its effects involves the coordination of the chromium centers with various substrates. The pentamethylcyclopentadienyl ligands provide stability to the chromium centers, while the carbonyl ligands can be displaced to allow for substrate binding. This facilitates various catalytic processes, including electron transfer and bond formation.
類似化合物との比較
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but contains iron instead of chromium.
Cyclopentadienylmolybdenum tricarbonyl dimer: Contains molybdenum and three carbonyl ligands per metal center.
Pentamethylcyclopentadienylmanganese tricarbonyl dimer: Contains manganese and three carbonyl ligands per metal center.
Uniqueness
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is unique due to its specific combination of ligands and metal centers, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and serve as a versatile catalyst sets it apart from similar compounds.
特性
CAS番号 |
37299-12-0 |
|---|---|
分子式 |
C24H30Cr2O4-2 |
分子量 |
486.5 g/mol |
InChI |
InChI=1S/2C10H15.4CO.2Cr/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;; |
InChIキー |
VWGSAKRKOILXAD-UHFFFAOYSA-N |
正規SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]#[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


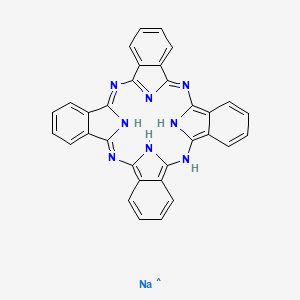
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
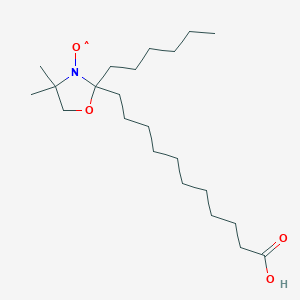

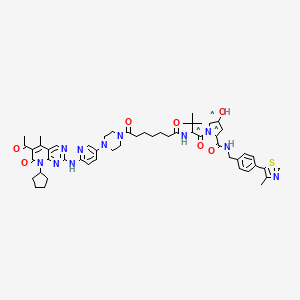
![4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
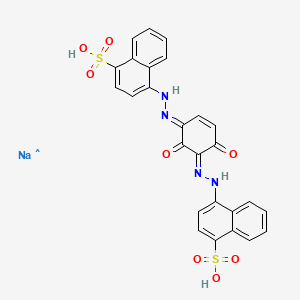
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
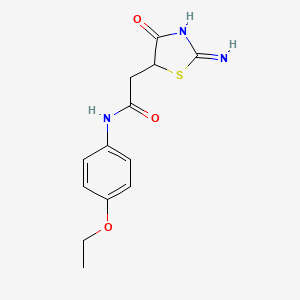
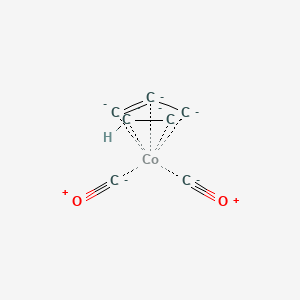
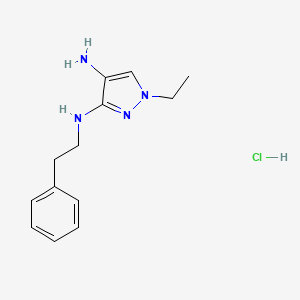
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
